molecular formula C23H21FN2O2 B2698521 2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1009516-56-6

2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B2698521
CAS No.: 1009516-56-6
M. Wt: 376.431
InChI Key: CKCYUEFZCAIOJU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a novel synthetic compound designed for advanced pharmacological research, particularly in neuroscience. Its structure incorporates a 2-(4-fluorophenyl) group, a motif present in promising positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting potential for interaction with this key neurological target . The strategic inclusion of the fluorine atom is a recognized medicinal chemistry approach to enhance metabolic stability and improve the drug-like properties of research compounds . The complex tricyclic architecture, which includes a pyrrolo-imidazolone core, is analogous to other privileged structures in drug discovery known for diverse biological activities . This combination of features makes this compound a valuable chemical tool for researchers investigating new modulators of ion channels and CNS receptors.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-28-20-13-8-15-5-2-3-6-18(15)21(20)22-25-14-4-7-19(25)23(27)26(22)17-11-9-16(24)10-12-17/h2-3,5-6,8-13,19,22H,4,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCYUEFZCAIOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3N4CCCC4C(=O)N3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Formula

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H22FN3O
  • Molecular Weight : 339.41 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Chemical Characteristics

The compound features a pyrrolo[1,2-c]imidazole core, which is often associated with various pharmacological activities. The presence of the fluorophenyl and methoxynaphthalene groups may influence its interaction with biological targets.

Research indicates that compounds containing imidazole structures can act on various biological targets, particularly in the central nervous system. They are known to modulate neurotransmitter systems, including GABA-A receptors, which are crucial for maintaining neuronal excitability and are implicated in anxiety and mood disorders.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with related compounds:

  • GABA-A Receptor Modulation :
    • Compounds similar to this compound have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors. This modulation can enhance GABAergic transmission, leading to anxiolytic effects and potential therapeutic applications in treating anxiety disorders .
  • Antitumor Activity :
    • Certain derivatives of imidazole have demonstrated significant antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in treating cancers with BRCA mutations .
  • Metabolic Stability :
    • The metabolic stability of these compounds is crucial for their efficacy as therapeutic agents. Studies have indicated that modifications in the chemical structure can lead to improved metabolic profiles, reducing the likelihood of rapid degradation in biological systems .

Case Study 1: GABA-A Modulation

A study investigating a series of imidazole derivatives found that specific substitutions on the phenyl ring significantly enhanced binding affinity to the GABA-A receptor's α1/γ2 interface. The compound under discussion was evaluated alongside these derivatives for its potential as a PAM .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. For example, one study reported an EC50 value of 0.3 nM for a structurally similar compound in inhibiting cancer cell proliferation . This suggests that our compound may also possess similar anticancer properties.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (nM)Reference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleGABA-A PAM90
(8S,9R)-47PARP Inhibitor0.87
AlpidemGABA-A PAM1200

Table 2: Metabolic Stability Comparison

Compound Name% Parent Compound Remaining after 120 minReference
Alpidem38.60%
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole90%

Comparison with Similar Compounds

Key Observations :

  • Yield Trends : Substituent electronic properties influence yields. Electron-withdrawing groups (e.g., nitro in exo-46) reduce yields (58%), while bulky aromatic groups (anthracene in exo-47) improve yields (79%) due to stabilizing π-π interactions .
  • Physical State : Methoxy and methyl groups (exo-44) favor crystalline solids, whereas nitro derivatives (exo-46) form amorphous foams. The target compound’s methoxynaphthyl group may promote crystallinity, though its exact state is unreported.
  • Spectral Data: Fluorine substituents (exo-45, target compound) induce distinct splitting patterns in ¹H NMR. The methoxy group in the target compound would show a singlet near δ 3.90 ppm, absent in non-methoxy analogs.

Heterocyclic and Functional Group Variations

Thioxo Derivatives

Replacing the methoxynaphthyl group with a thioxo moiety (e.g., 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one) introduces a thioamide functional group.

Triazolo Analogs

Compounds like 2-(4-fluorophenyl)hexahydro-3-thioxo-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one () replace the pyrroloimidazolone core with a triazolo-pyridazine system. This alters electronic properties, reducing aromaticity and increasing conformational flexibility .

Discussion of Structural and Functional Implications

  • Steric Influence : The 2-methoxynaphthalen-1-yl group introduces steric hindrance, which may slow reaction kinetics relative to less bulky substituents (e.g., exo-45’s 8-fluoronaphthyl group).

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